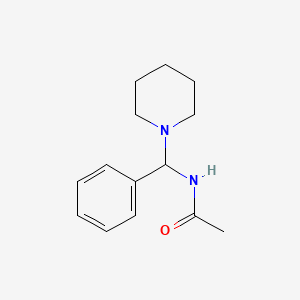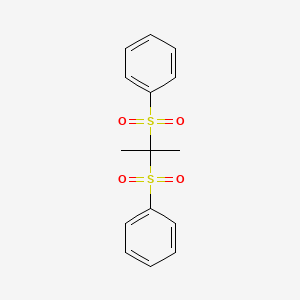
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with the molecular formula C16H22N2O4S2 It is known for its unique structure, which includes a quinoline moiety linked to a thiosulfate group via a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the preparation of the quinoline derivative. This can be achieved through the reaction of 2-chloroquinoline with a suitable nucleophile, such as a pentylamine, under basic conditions.
Linking the Quinoline to the Thiosulfate Group: The quinoline derivative is then reacted with an ethylamine derivative to introduce the aminoethyl group. This step often requires the use of a coupling agent to facilitate the formation of the desired bond.
Introduction of the Thiosulfate Group: Finally, the aminoethyl-quinoline derivative is treated with thiosulfuric acid or a thiosulfate salt to introduce the thiosulfate group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonate derivatives, dihydroquinoline derivatives, and various substituted aminoethyl-quinoline compounds.
Wissenschaftliche Forschungsanwendungen
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s quinoline moiety makes it a potential candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism by which S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The thiosulfate group may interact with thiol-containing enzymes, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways by modulating the redox state of cells. It may also affect signal transduction pathways involving quinoline-sensitive receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-2-((5-(2-Quinolinyloxy)pentyl)amino)ethyl hydrogen sulfurothioate: This compound has a similar structure but with a sulfurothioate group instead of a thiosulfate group.
S-2-((5-(2-Quinolinyloxy)pentyl)amino)ethyl hydrogen sulfate: This derivative contains a sulfate group, offering different reactivity and applications.
Uniqueness
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its specific combination of a quinoline moiety and a thiosulfate group
Eigenschaften
CAS-Nummer |
41287-30-3 |
|---|---|
Molekularformel |
C16H22N2O4S2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C16H22N2O4S2/c19-24(20,21)23-13-11-17-10-4-1-5-12-22-16-9-8-14-6-2-3-7-15(14)18-16/h2-3,6-9,17H,1,4-5,10-13H2,(H,19,20,21) |
InChI-Schlüssel |
YAMYUNXLJMWLTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


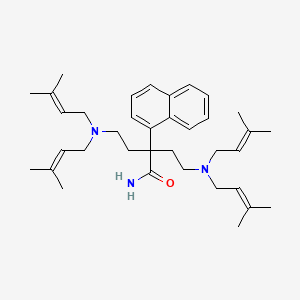

![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
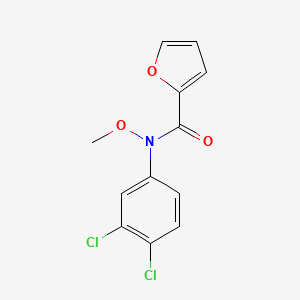


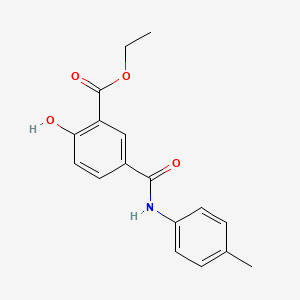
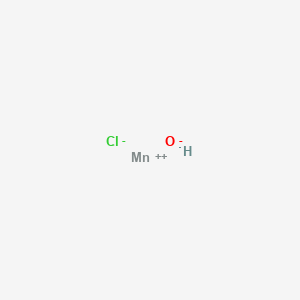
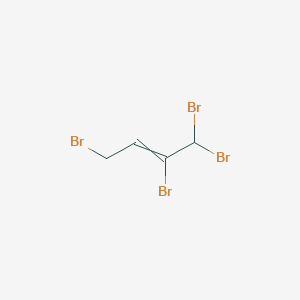
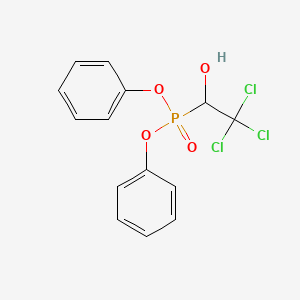
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
